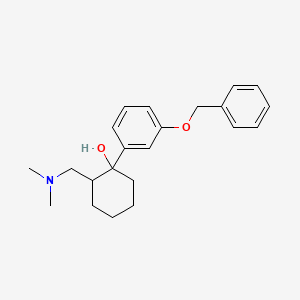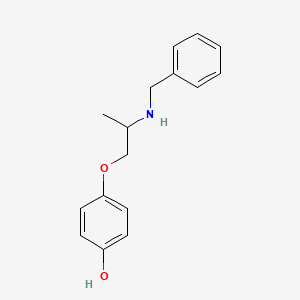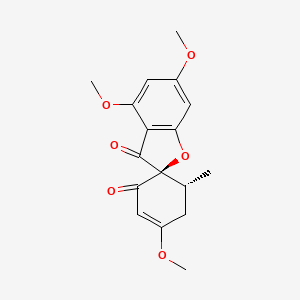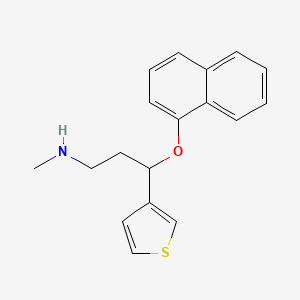
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether is an organic compound that features a unique structure combining a thienyl group, a methylamino group, and a naphthyl ether
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group is introduced through a reaction involving thiophene and an appropriate halogenating agent.
Amination: The intermediate is then subjected to amination using methylamine under controlled conditions to form the methylamino derivative.
Etherification: The final step involves the etherification of the naphthyl group with the methylamino derivative, typically using a strong base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and ether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ether cleavage.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alcohols and ethers.
科学的研究の応用
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
作用機序
The mechanism of action of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary but often include signal transduction pathways and metabolic processes.
類似化合物との比較
- 1-(3-Thienyl)-3-(dimethylamino)propyl 1-naphthyl ether
- 1-(2-Thienyl)-3-(methylamino)propyl 1-naphthyl ether
- 1-(3-Thienyl)-3-(methylamino)propyl 2-naphthyl ether
Uniqueness: 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether is unique due to the specific positioning of the thienyl and naphthyl groups, which can influence its chemical reactivity and interaction with biological targets. The presence of the methylamino group also adds to its distinctiveness, potentially affecting its pharmacokinetic properties and binding affinity in medicinal applications.
特性
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDOCXPDYDKOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

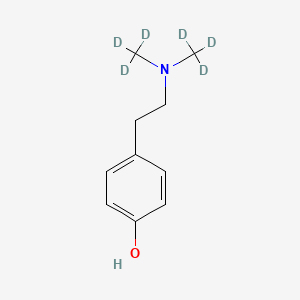
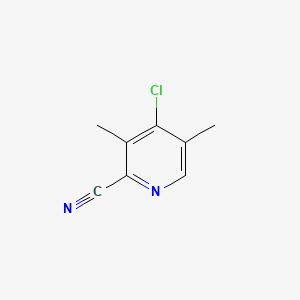

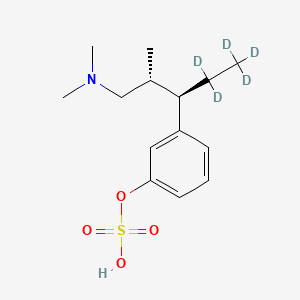
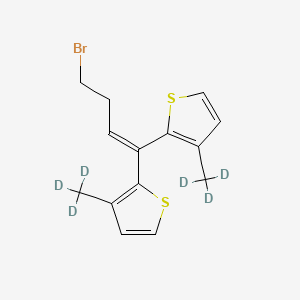
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)
